

Physical property differences between D- and L-tartaric acid

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Compound of Interest

Compound Name: *D-Tartaric acid*

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An In-depth Technical Guide on the Physical Property Differences Between D- and L-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical properties of the enantiomeric pair, D-(-)-tartaric acid and L-(+)-tartaric acid. As stereoisomers that are non-superimposable mirror images, their properties are identical in an achiral environment but diverge in chiral environments, most notably in their interaction with plane-polarized light. This document details these properties, outlines the experimental protocols for their determination, and presents a comparative summary for practical application in research and development.

Core Physical Properties: A Comparative Overview

D-(-)-tartaric acid and L-(+)-tartaric acid, as enantiomers, exhibit identical physical properties such as melting point, solubility, and density. Their defining difference lies in their optical activity, where they rotate plane-polarized light to an equal magnitude but in opposite directions.[1][2] The racemic mixture (DL-tartaric acid), an equimolar combination of the two enantiomers, behaves as a distinct compound with different physical properties, including a higher melting point and lower water solubility compared to the pure enantiomers.[3][4]

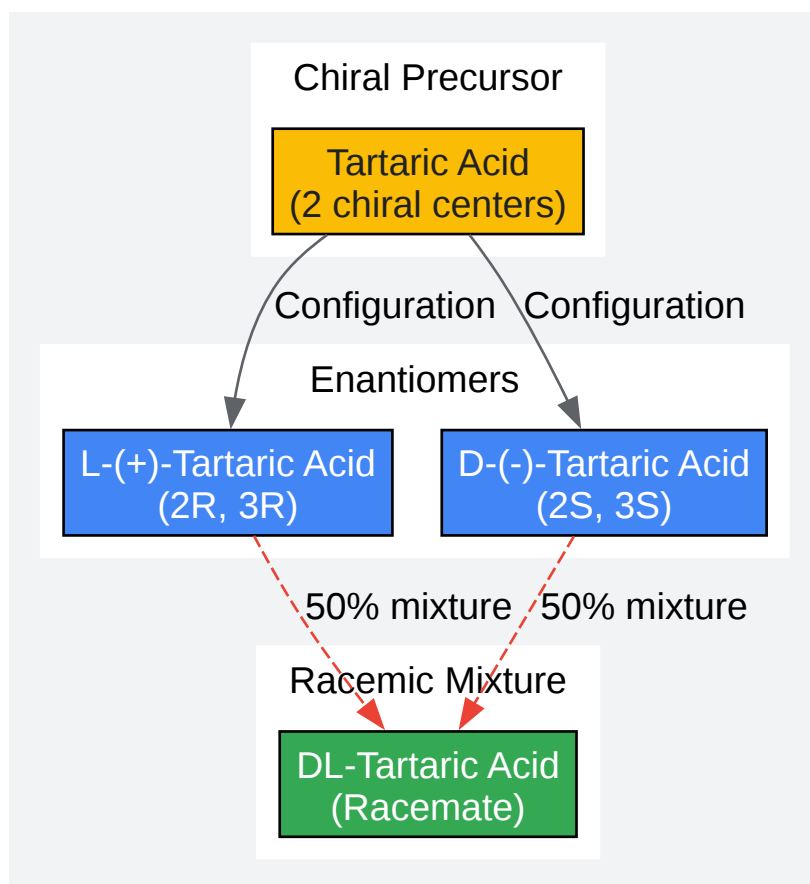
Data Presentation: Physical Properties of Tartaric Acid Isomers

The table below summarizes the key quantitative physical properties of D-, L-, DL-, and meso-tartaric acid for direct comparison.

Physical Property	L-(+)-Tartaric Acid (2R,3R)	D-(-)-Tartaric Acid (2S,3S)	DL-Tartaric Acid (Racemic)	meso-Tartaric Acid (2R,3S)
CAS Number	87-69-4[3]	147-71-7[3]	133-37-9[3]	147-73-9[3]
Molecular Formula	C ₄ H ₆ O ₆ [5]	C ₄ H ₆ O ₆ [6]	C ₄ H ₆ O ₆ [5][6]	C ₄ H ₆ O ₆ [3]
Molecular Weight	150.087 g/mol [6]	150.087 g/mol [6]	150.087 g/mol [6]	150.087 g/mol
Melting Point	169–174 °C[3][7][8]	169–172 °C[3]	206 °C[3][7][9]	165–166 °C[3]
Specific Rotation, [α] _{D20}	+12° (c=20 in H ₂ O)	-12° (c=20 in H ₂ O)	0°[10]	0° (achiral)[1]
Solubility in Water	133 g/100mL (20°C)[3][7]	133 g/100mL (20°C)[3]	20.6-21 g/100mL (20°C)[3][5]	125 g/100mL (20°C)[3]
Density	1.737 g/cm ³ [3]	1.737 g/cm ³ [3]	1.79 g/cm ³ [3]	1.886 g/cm ³ [3]
Crystal System	Monoclinic[3]	Monoclinic[3]	Monoclinic or Triclinic[3]	Triclinic or Orthorhombic[3]
Acidity (pKa at 25°C)	pKa ₁ = 2.89, pKa ₂ = 4.40[3]	pKa ₁ = 2.89, pKa ₂ = 4.40	Not typically specified	pKa ₁ = 3.22, pKa ₂ = 4.85[3]

Visualization of Stereoisomeric Relationships

The logical relationship between the tartaric acid stereoisomers can be visualized based on their molecular chirality. The presence of two chiral centers gives rise to the D and L enantiomers, which in turn can form a racemic mixture.



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Caption: Logical flow from the chiral tartaric acid molecule to its enantiomers and racemic mixture.

Experimental Protocols

Accurate determination of physical properties is critical. The following sections detail the standard methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts and is a primary indicator of purity.^[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.^[11]

- Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (closed at one end).^[12]

- Procedure:
 - Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, pulverize gently with a mortar and pestle.[13][14]
 - Loading: Invert an open-ended capillary tube and press it into the sample powder. Tap the closed end of the tube on a hard surface to compact the powder, repeating until a column of 2-3 mm of packed sample is at the bottom.[13][14]
 - Heating: Place the capillary tube into the heating block of the apparatus.[14]
 - Initial Determination: If the melting point is unknown, heat rapidly to find an approximate value.[11][14]
 - Accurate Determination: Allow the apparatus to cool. With a new sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]
 - Observation: Record the temperature at which the first droplet of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting point is reported as the range T_1 – T_2 . [11]

Specific Rotation Measurement (Polarimetry)

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[1] The specific rotation is a standardized, characteristic property.

- Apparatus: Polarimeter, volumetric flask (e.g., 100 mL), analytical balance, polarimeter cell (typically 1 or 2 dm in length).
- Procedure:
 - Solution Preparation: Accurately weigh a precise amount of the tartaric acid sample (e.g., 10.0 g).[15] Dissolve it in a 100 mL volumetric flask using a suitable solvent (e.g., distilled water) and fill to the calibration mark.[15] This creates a known concentration (c) in g/mL.
 - Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled only with the solvent.[15]

- Sample Measurement: Rinse the polarimeter cell with the prepared sample solution before filling it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α) in degrees.[\[15\]](#)[\[16\]](#)
- Calculation: Calculate the specific rotation $[\alpha]$ using the following formula:[\[10\]](#)[\[16\]](#)[\[17\]](#) $[\alpha] = \alpha / (l \times c)$ Where:
 - $[\alpha]$ is the specific rotation.
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Solubility Determination

This protocol determines the mass of a substance that can dissolve in a given volume of solvent at a specified temperature to form a saturated solution.

- Apparatus: Vials with screw caps, analytical balance, constant temperature bath or shaker, filtration apparatus, solvent.
- Procedure:
 - Equilibration: Add an excess amount of the solid tartaric acid to a known volume of solvent (e.g., water) in a sealed vial.
 - Saturation: Place the vial in a constant temperature bath (e.g., 20°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
 - Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant, filtering it to remove any suspended particles.
 - Quantification: Determine the concentration of the dissolved tartaric acid in the filtered aliquot. This can be done by evaporating the solvent and weighing the solid residue, or by

a titration method (e.g., titrating the acidic solution with a standardized solution of NaOH).
[9]

- Calculation: Express the solubility in grams of solute per 100 mL of solvent (g/100mL).

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This powerful technique provides the precise three-dimensional arrangement of atoms within a crystal lattice, confirming the absolute configuration of chiral molecules.[18][19]

- Principle: A crystalline sample is irradiated with a beam of X-rays. The regular arrangement of atoms in the crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D model of the electron density, and thus the atomic arrangement, can be calculated.[20][21]
- Methodology Workflow:
 - Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the tartaric acid isomer.[20][22] This can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[23]
 - Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.[21]
 - Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to create a final, accurate model of the crystal structure.[20] For chiral molecules like tartaric acid, anomalous scattering data can be used to determine the absolute configuration (e.g., distinguishing between R,R and S,S).[19]

Conclusion

The physical properties of D- and L-tartaric acid are identical in all achiral aspects, a fundamental tenet of enantiomeric chemistry. Their key distinguishing feature is their equal and

opposite optical rotation. In contrast, the racemic mixture, DL-tartaric acid, functions as a separate crystalline compound with distinct properties, such as a significantly different melting point and solubility profile. A thorough understanding and precise measurement of these properties are essential for applications ranging from quality control in the food and beverage industry to the stereospecific synthesis and separation of chiral pharmaceuticals.

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